4-(Pyrrolidin-1-yl)pyridin-2-amine as a Documented Key Intermediate in Matriptase-2 Inhibitor Development
4-(Pyrrolidin-1-yl)pyridin-2-amine is explicitly disclosed as a synthetic building block in WO-2020072580-A1 for the preparation of Matriptase-2 inhibitors, a therapeutic target for iron overload disorders . In contrast, the structurally analogous 4-(piperidin-1-yl)pyridin-2-amine is not cited in the same patent family, nor does it appear in Matriptase-2 inhibitor literature, suggesting that the pyrrolidine substitution pattern provides a scaffold geometry uniquely suited to this target class .
| Evidence Dimension | Patent disclosure as synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly claimed in WO-2020072580-A1, EP-3860636-A1, and CN-112996529-A for Matriptase-2 inhibitor synthesis |
| Comparator Or Baseline | 4-(Piperidin-1-yl)pyridin-2-amine: No disclosure in Matriptase-2 inhibitor patents (absence of evidence) |
| Quantified Difference | Patent citation presence vs. absence |
| Conditions | Patent family analysis across multiple jurisdictions (WO, EP, CN) filed 2018-2020 |
Why This Matters
For procurement decisions in Matriptase-2 inhibitor programs, this compound represents a documented route scaffold, whereas substitution with piperidine analogs would require de novo route validation with unknown synthetic outcomes.
